Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate

描述

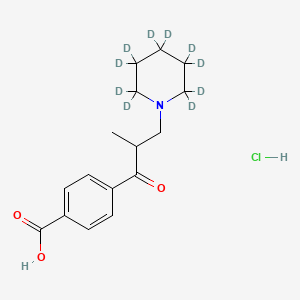

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate (CAS 1346603-66-4) is a deuterated analog of Tolperisone Hydrochloride, a centrally acting muscle relaxant used to treat spasticity and muscle hypertonia . Its molecular formula is C₁₆H₁₆D₁₀ClNO₅, featuring ten deuterium atoms at specific positions and a carboxylic acid group at the 4-position of the benzene ring . This deuteration enhances its utility in analytical and metabolic studies, where isotopic labeling improves detection sensitivity and tracing capabilities in mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

属性

分子式 |

C16H22ClNO3 |

|---|---|

分子量 |

321.86 g/mol |

IUPAC 名称 |

4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |

InChI 键 |

GUAJJTOXILPRMR-GUIXEBJPSA-N |

手性 SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].Cl |

规范 SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |

产品来源 |

United States |

准备方法

Friedel-Crafts Acylation of Toluene

The initial step involves the acylation of toluene to produce p-methyl propiophenone, a precursor critical for subsequent steps. The process employs:

- Reactants: Toluene and anhydrous aluminum trichloride

- Reaction Conditions:

- Molar ratio of toluene to aluminum trichloride: 1:0.6

- Temperature maintained below 0°C to control reaction rate and suppress side reactions

- Procedure:

- Disperse toluene and aluminum trichloride under stirring at sub-zero temperatures.

- Slowly add propionyl chloride (containing deuterium labels) dropwise, maintaining the temperature below 0°C.

- After addition, heat the mixture to 30-40°C for complete acylation.

- Quench the reaction with ice water, followed by extraction and concentration to isolate p-methyl propiophenone.

This method minimizes Friedel-Crafts byproducts and impurity formation, as precise temperature control reduces over-acylation and polyacylation side reactions.

Mannich Reaction for Tolperisone Formation

The key step involves the Mannich reaction, where p-methyl propiophenone reacts with piperidine hydrochloride and paraformaldehyde:

- Reactants: p-Methyl propiophenone, piperidine hydrochloride, paraformaldehyde

- Reaction Conditions:

- Molar ratio: 1:0.8:1.3

- Temperature: 90-100°C

- Duration: 5 hours

- Procedure:

- Reflux the reactants in ethanol to facilitate the Mannich condensation.

- The reaction yields a crude tolperisone intermediate, with deuterium labels incorporated into the molecular backbone.

Crystallization and Purification

Post-reaction, the crude product undergoes purification:

- Crystallization:

- Cool the reaction mixture to 20-30°C.

- Add isopropanol and isopropyl ether (volumes of 1 and 5 times the methyl propiophenone volume, respectively).

- Maintain crystallization for over 2 hours to promote purity.

- Separation: Solid-liquid separation isolates the crude tolperisone hydrochloride.

Final Refinement

The crude product is dissolved in absolute ethanol:

- Dissolution: Reflux at 85-95°C to obtain a clear solution.

- Crystallization: Cool to 25-35°C, then filter to obtain high-purity tolperisone hydrochloride.

This step ensures removal of residual impurities and catalyst residues, resulting in a product purity exceeding 95% as confirmed by HPLC analysis.

Innovation and Control of Impurities

The synthesis emphasizes controlling impurity formation, particularly impurities A and B, which originate from side reactions during Friedel-Crafts acylation. The key innovations include:

- Precise molar ratios and temperature regulation during acylation.

- Controlled addition of propionyl chloride to prevent over-acylation.

- Maintaining low reaction temperatures to suppress side reactions.

- Crystallization steps with specific solvents to enhance purity.

These measures align with the patent CN110845443A, which describes a method for high-purity tolperisone hydrochloride synthesis by controlling reaction parameters, notably temperature and reagent addition rates.

Data Table of Preparation Parameters

| Step | Reactants | Conditions | Purpose | Key Notes |

|---|---|---|---|---|

| 1 | Toluene, anhydrous aluminum trichloride | < 0°C, molar ratio 1:0.6 | Acylation of toluene | Suppresses side reactions |

| 2 | Propionyl chloride (50% molar of toluene) | Dropwise addition, < 0°C | Formation of p-methyl propiophenone | Precise addition controls impurities |

| 3 | Heated to 30-40°C | 1-3 hours | Complete acylation | Minimizes byproducts |

| 4 | Ice water quench | - | Isolation of p-methyl propiophenone | Ensures purity |

| 5 | p-Methyl propiophenone, piperidine hydrochloride, paraformaldehyde | 90-100°C, 5 hours | Mannich reaction | Incorporation of deuterium labels |

| 6 | Isopropanol, isopropyl ether | Crystallization at 20-30°C | Purification | Reduces impurities |

| 7 | Absolute ethanol | 85-95°C | Final purification | Ensures high purity |

化学反应分析

Types of Reactions

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has a wide range of applications in scientific research:

Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

Biology: Employed in metabolic research to study metabolic pathways and enzyme activities.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tolperisone.

Industry: Applied in the development of new drugs and therapeutic agents.

作用机制

The mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is related to its parent compound, Tolperisone. Tolperisone is a centrally acting muscle relaxant that blocks voltage-gated sodium and calcium channels. This action inhibits nerve impulses and reduces muscle spasticity. The labeled compound is used to study these mechanisms in greater detail, particularly in metabolic and pharmacokinetic studies .

相似化合物的比较

Structural and Isotopic Comparison

Table 1: Structural and Isotopic Properties

Key Observations :

- Isotopic Labeling : The d10 variants (Tolperisone-d10 HCl and 4-Carboxylic Acid-d10 HCl Hydrate) exhibit higher molecular weights (~14–15 g/mol increase) due to deuterium substitution. This labeling reduces metabolic degradation rates, making them ideal for pharmacokinetic studies .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- Deuteration minimally affects UV-Vis absorption but improves stability in MS-based assays .

- The carboxylic acid group may reduce lipophilicity, impacting membrane permeability compared to Tolperisone HCl .

Table 3: Use in Analytical Methods

Key Observations :

- Tolperisone-d10 HCl is widely used as an internal standard in reversed-phase HPLC for quantifying the parent drug in pharmaceuticals .

- The 4-carboxylic acid derivative’s deuteration makes it valuable for tracking metabolic pathways, particularly for identifying carboxylic acid metabolites .

Pharmacological and Metabolic Comparison

- Tolperisone HCl : Acts via voltage-gated sodium channel blockade and central α2-adrenergic modulation .

- Deuterated Analogs : Slower hepatic metabolism due to the kinetic isotope effect (KIE), prolonging half-life in preclinical models .

- 4-Carboxylic Acid Derivatives : May serve as metabolites or prodrugs, with altered bioavailability and excretion profiles .

Comparison with Other Deuterated Muscle Relaxants

Table 4: Broader Isotope-Labeled Compound Comparison

Key Insight : Position-specific deuteration (e.g., piperidine vs. aromatic rings) determines metabolic stability and analytical utility .

生物活性

Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a stable isotope derivative of tolperisone, a centrally acting muscle relaxant. This compound exhibits significant biological activity, particularly in the context of muscle relaxation and various pharmacological effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Tolperisone

Tolperisone is primarily used to treat muscle spasms and stiffness associated with neurological disorders. It functions by inhibiting monosynaptic and polysynaptic reflexes in the spinal cord, leading to a reduction in muscle tone and spasticity. The introduction of the deuterated form, this compound, aims to enhance pharmacokinetic properties while maintaining therapeutic efficacy.

The primary mechanism by which tolperisone exerts its effects involves the blockade of voltage-dependent sodium channels. Research has shown that tolperisone can inhibit sodium currents in various neuronal preparations, which contributes to its muscle relaxant properties. Specifically, studies indicate that tolperisone affects different isoforms of sodium channels (Na v1.2 to Na v1.8), shifting the steady-state availability curve to more negative potentials and prolonging channel refractoriness .

Pharmacokinetics and Binding Properties

Tolperisone demonstrates rapid metabolism and elimination from the body. In human studies, it has been reported that less than 0.1% of intravenously administered tolperisone is excreted in urine within 24 hours, indicating extensive resorption and metabolism . The binding affinity of tolperisone to human serum albumin (HSA) has been characterized using various biophysical techniques. Binding constants were found to be approximately , suggesting a moderately strong interaction that is primarily driven by hydrophobic interactions and hydrogen bonding .

Table 1: Summary of Key Studies on Tolperisone

| Study Reference | Objective | Findings |

|---|---|---|

| Miskolczi et al. (1987) | Pharmacokinetics in humans | Reported short half-lives (1.46 h and 2.47 h) for tolperisone; rapid metabolism observed. |

| Funakoshi & Nakashima (1982) | Reflex inhibition | Demonstrated reversible inhibition of the periodontal masseteric reflex in rats following tolperisone administration. |

| Quasthoff et al. (2003) | Sodium channel blockade | Found that tolperisone blocks sodium currents in heterologously expressed channels, confirming its action as a local anesthetic-like agent. |

Case Study: Efficacy in Spasticity Management

In clinical settings, tolperisone has been evaluated for its efficacy in managing spasticity resulting from conditions such as multiple sclerosis and spinal cord injury. A randomized controlled trial indicated significant improvements in muscle tone and pain reduction among patients receiving tolperisone compared to placebo .

Future Directions and Applications

The unique properties of this compound present opportunities for further research into its applications beyond muscle relaxation. Potential areas include:

- Neuroprotective Effects : Investigating the compound's ability to protect neurons from excitotoxicity.

- Anti-inflammatory Properties : Examining its role in modulating inflammatory responses in neurological conditions.

- Pharmacokinetic Optimization : Assessing how deuteration affects absorption, distribution, metabolism, and excretion profiles.

常见问题

Basic Research Questions

Q. How can the structure of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate be confirmed experimentally?

- Methodological Answer : Structural confirmation involves a combination of analytical techniques:

- UV-Vis Spectrophotometry : Monitor absorbance at 260 nm (zero-order spectrum) or 247 nm (first-derivative spectrum) to identify characteristic peaks .

- Chromatography : Use HPTLC with silica gel plates and a mobile phase of chloroform:acetone:toluene (6:2:2 v/v/v) for separation, detecting bands at 265 nm .

- Chemical Tests : Perform identification reactions, such as adding iodine TS to produce a red-brown precipitate or using copper sulfate and ammonia to isolate piperidine derivatives via liquid-liquid extraction .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in tightly sealed containers at room temperature, away from moisture and incompatible materials (e.g., strong oxidizers) .

- Handling : Use personal protective equipment (PPE), including gloves, goggles, and respiratory protection, to avoid skin/eye irritation .

- Environmental Precautions : Prevent contamination of water systems due to its low water hazard classification (Category 1). Dispose via approved hazardous waste channels .

Q. How is the purity of this deuterated compound assessed in bulk formulations?

- Methodological Answer :

- HPTLC Validation : Validate linearity (50–600 ng/band), precision (RSD <2%), and accuracy (recovery studies) under ICH guidelines .

- Impurity Profiling : Test for sulfate (<0.005%) and heavy metals (<20 ppm) using standardized solutions and colorimetric assays .

- Clarity Tests : Confirm solubility in water (1.0 g/10 mL) yields a colorless, clear solution .

Advanced Research Questions

Q. How does deuterium labeling impact the compound’s utility in metabolic tracking studies?

- Methodological Answer :

- Enhanced Analytical Sensitivity : Deuterium increases molecular mass by 10 Da, improving resolution in mass spectrometry for metabolite identification .

- NMR Applications : Deuterium substitution reduces signal overlap in <sup>1</sup>H-NMR spectra, enabling precise tracking of hydrogen bonding and hydrophobic interactions in protein-binding studies (e.g., with Human Serum Albumin) .

- Solubility Considerations : Deuteration may alter solubility kinetics, requiring optimization of solvent systems (e.g., ethanol/water mixtures) for in vitro assays .

Q. What experimental designs are suitable for resolving contradictions in toxicological data?

- Methodological Answer :

- Dose-Response Analysis : Reconcile acute toxicity values (e.g., oral LD50 = 1,450 mg/kg in rats ) by conducting species-specific studies under controlled conditions (e.g., controlled humidity/temperature).

- Stress Testing : Perform forced degradation (acid/alkali hydrolysis, thermal stress) to identify decomposition pathways and validate analytical method robustness .

- Ecotoxicology : Address data gaps (e.g., undefined biodegradation) using OECD 301/302 protocols to assess aquatic toxicity and persistence .

Q. How can researchers optimize binding affinity studies with Human Serum Albumin (HSA)?

- Methodological Answer :

- Equilibrium Dialysis : Use deuterated analogs to quantify binding constants (Kd) via fluorescence quenching or circular dichroism .

- Hydrophobic Interaction Mapping : Compare deuterated vs. non-deuterated analogs to isolate contributions of hydrophobic residues (e.g., piperidine ring interactions) .

- Computational Modeling : Pair experimental data with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and affinity changes due to deuteration .

Key Considerations for Experimental Design

- Isotopic Purity : Verify deuterium enrichment (>95%) via mass spectrometry to avoid isotopic interference .

- Regulatory Compliance : Adhere to OSHA HCS guidelines for hazard communication and PPE requirements .

- Data Reproducibility : Use standardized reference materials (e.g., piperidine hydrochloride) for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。